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Abstract
C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs)

p300 and its paralog, CREB-binding protein (CBP). These enzymes are critical transcriptional

coactivators that play a pivotal role in regulating gene expression through the acetylation of

histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various

pathologies, including cancer, making them attractive therapeutic targets. This technical guide

provides an in-depth overview of the mechanism by which C646 induces cell cycle arrest,

supported by quantitative data, detailed experimental protocols, and signaling pathway

diagrams. By elucidating the core functions of C646, this document aims to facilitate further

research and drug development efforts targeting the p300/CBP axis.

Introduction to C646 and its Target: p300/CBP
C646 is a competitive inhibitor of the acetyl-CoA binding site of p300/CBP, exhibiting a Ki

(inhibition constant) of 400 nM in cell-free assays.[1] This selective inhibition prevents the

transfer of acetyl groups to lysine residues on histone tails and other protein substrates. The

histone acetyltransferases p300 and CBP are key regulators of chromatin structure and gene

transcription.[2] By acetylating histones, they promote a more relaxed chromatin state,

facilitating access for the transcriptional machinery.[3] Consequently, inhibition of p300/CBP by

C646 leads to a global reduction in histone acetylation, impacting the expression of a multitude

of genes, including those essential for cell cycle progression.[4][5]
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Mechanism of C646-Induced Cell Cycle Arrest
C646 has been demonstrated to induce cell cycle arrest at different phases, primarily G1 and

G2/M, depending on the cellular context and cancer type. This arrest is a direct consequence

of the altered expression of key cell cycle regulatory proteins.

G1 Phase Arrest
In several cancer cell lines, including acute myeloid leukemia (AML) and gastric cancer, C646
treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle.[4][5][6] This

G1 arrest is often associated with the downregulation of Cyclin D1, a critical protein for the G1

to S phase transition.[6] The inhibition of p300/CBP by C646 can suppress the transcription of

the CCND1 gene, which encodes Cyclin D1.

G2/M Phase Arrest
In other cellular contexts, such as pancreatic cancer, C646 has been shown to induce a robust

G2/M arrest.[7][8][9][10] This is achieved through the transcriptional repression of genes

essential for the G2/M transition and mitosis, including CCNB1 (encoding Cyclin B1) and CDK1

(encoding Cyclin-Dependent Kinase 1).[8][10][11] The reduced expression of these proteins

prevents the formation of the active Cyclin B1/CDK1 complex, which is necessary for entry into

mitosis.

Quantitative Data on C646-Induced Cell Cycle Arrest
The following tables summarize the quantitative effects of C646 on cell cycle distribution in

various cancer cell lines as reported in the literature.

Table 1: Effect of C646 on Cell Cycle Distribution in Pancreatic Cancer Cells[7]
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Cell Line Treatment % G1 % S % G2/M

PSN1 DMSO (Control) 55.1% 24.3% 20.6%

30 µM C646

(48h)
35.2% 15.1% 49.7%

MIAPaCa2 DMSO (Control) 60.3% 21.1% 18.6%

30 µM C646

(48h)
40.1% 14.2% 45.7%

Panc1 DMSO (Control) 58.2% 22.5% 19.3%

40 µM C646

(48h)
42.3% 16.8% 40.9%

Table 2: Dose-Dependent G2/M Arrest in PSN1 Pancreatic Cancer Cells by C646[7]

C646 Concentration (µM) % G2/M Phase (48h)

0 (DMSO) 20.6%

10 25.3%

20 38.1%

30 49.7%

Table 3: Effect of C646 on Cell Cycle Distribution in Gastric Cancer Cells[6]
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Cell Line Treatment % G0/G1 % S % G2/M

SGC-7901 DMSO (Control) 55.4% 30.1% 14.5%

10 µmol/l C646

(6h)
70.2% 18.3% 11.5%

MGC-803 DMSO (Control) 58.1% 28.7% 13.2%

10 µmol/l C646

(6h)
72.5% 15.4% 12.1%

BGC-823 DMSO (Control) 60.3% 25.9% 13.8%

10 µmol/l C646

(6h)
75.1% 13.2% 11.7%

KATO III DMSO (Control) 62.5% 23.1% 14.4%

10 µmol/l C646

(6h)
78.3% 10.9% 10.8%

Signaling Pathways and Experimental Workflows
C646 Mechanism of Action Leading to Cell Cycle Arrest
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Caption: C646 inhibits p300/CBP, leading to reduced histone acetylation and downregulation of

cell cycle genes, resulting in cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis by Flow
Cytometry
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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